REACTION_CXSMILES
|
S1C=CCC1.[C:6]([O-:9])([O-:8])=O.[K+].[K+].C1OC2C(=CSC=2)OC1.BrCCBr.BrCC(Br)CCCCCCCCCCCCCC.BrCC(Br)CCCC.[C:51]([C:56]1[S:57][C:58](C(OCC)=O)=[C:59]2[O:64][CH2:63][CH2:62][O:61][C:60]=12)([O:53]CC)=[O:52].[OH-].[Na+]>O.CN(C=O)C>[C:6]([C:58]1[S:57][C:56]([C:51]([OH:53])=[O:52])=[C:60]2[O:61][CH2:62][CH2:63][O:64][C:59]=12)([OH:9])=[O:8] |f:1.2.3,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1CCC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(CCCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(CCCC)Br
|
Name
|
1,2-dibromoalkane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=1SC(=C2C1OCCO2)C(=O)OCC
|
Name
|
2,5-dicarbethoxy-3,4-alkylenedioxythiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
1,2-dihaloalkane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
substituted 1,2-dihaloalkane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COC2=CSC=C2O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COC2=CSC=C2O1
|
Name
|
1,2-dibromoalkane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-dibromodecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with constant stirring until the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added slowly dropwise
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the precipitate is washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
to give 2,5-dicarbethoxy-3,4-dihydroxythiophene (Z)
|
Type
|
CUSTOM
|
Details
|
To prepare the
|
Type
|
FILTRATION
|
Details
|
the resulting insoluble material is collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1SC(=C2C1OCCO2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |